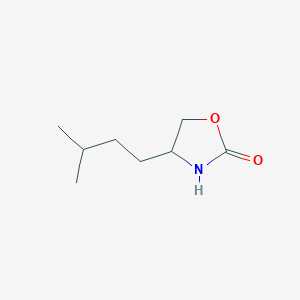

4-(3-Methylbutyl)-1,3-oxazolidin-2-one

Description

BenchChem offers high-quality 4-(3-Methylbutyl)-1,3-oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methylbutyl)-1,3-oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-methylbutyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)3-4-7-5-11-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYHWUZNQDCXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one in Common Organic Solvents

This guide provides a comprehensive analysis of the predicted solubility of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to offer a robust framework for understanding and determining the solubility of this and similar compounds.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a molecule like 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, a derivative of the versatile oxazolidinone scaffold known for its applications in medicinal chemistry, understanding its solubility is paramount.[1][2] Poor solubility can hinder formulation development, limit bioavailability, and ultimately lead to the failure of promising drug candidates.[2][3] This guide aims to provide a detailed exploration of the factors governing the solubility of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one and to equip the reader with the necessary knowledge to approach its handling and formulation.

While specific experimental solubility data for 4-(3-Methylbutyl)-1,3-oxazolidin-2-one is not extensively available in public literature, this guide will leverage data from analogous structures and fundamental chemical principles to predict its solubility behavior.

Physicochemical Profile of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one

To understand the solubility of a compound, one must first examine its molecular structure and inherent properties. 4-(3-Methylbutyl)-1,3-oxazolidin-2-one possesses a polar oxazolidinone ring and a nonpolar 3-methylbutyl (isopentyl) side chain.

Key Structural Features:

-

Oxazolidinone Ring: This heterocyclic moiety contains two oxygen atoms and one nitrogen atom, contributing to the molecule's polarity through dipole moments and the potential for hydrogen bonding. The carbonyl group (C=O) and the N-H group are key sites for intermolecular interactions.

-

3-Methylbutyl (Isopentyl) Side Chain: This bulky, nonpolar alkyl group significantly influences the molecule's overall lipophilicity.

The interplay between the polar ring and the nonpolar side chain will be the primary determinant of its solubility in various organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4]

Predicted Solubility in Common Organic Solvents

Based on the structural features of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, we can predict its solubility in different classes of organic solvents. The following table summarizes these predictions, which should be confirmed by experimental validation.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, readily interacting with the polar oxazolidinone ring. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the N-H group and the overall dipole of the oxazolidinone ring. DMSO is often a very good solvent for many organic compounds.[5] |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar nature of these solvents will primarily interact with the 3-methylbutyl side chain. The polar oxazolidinone ring will limit solubility, but the presence of the alkyl group may afford some solubility, particularly in a less nonpolar solvent like toluene. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Their ability to dissolve a wide range of organic compounds makes them likely candidates for solubilizing 4-(3-Methylbutyl)-1,3-oxazolidin-2-one. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate solubility data, experimental determination is essential. The following protocol outlines a common method for determining the solubility of a solid compound in an organic solvent.[6][7][8]

Materials and Equipment

-

4-(3-Methylbutyl)-1,3-oxazolidin-2-one (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for quantification

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Detailed Procedure

-

Preparation of a Saturated Solution: Add an excess amount of solid 4-(3-Methylbutyl)-1,3-oxazolidin-2-one to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.[8]

-

Equilibration: Seal the vials and place them in a constant temperature bath. Agitate the samples using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to expedite the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any undissolved solid from being collected. Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Factors Influencing Solubility: A Deeper Dive

The solubility of a compound is a complex interplay of various factors. Understanding these can aid in solvent selection and formulation strategies.

Intermolecular Forces

The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall energy change of this process dictates the solubility.

Caption: Intermolecular forces governing the dissolution process.

For 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, the key interactions are:

-

Hydrogen Bonding: The N-H group of the oxazolidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen and the ring oxygen can act as acceptors. Protic solvents like alcohols will readily engage in hydrogen bonding, promoting solubility.

-

Dipole-Dipole Interactions: The polar oxazolidinone ring creates a molecular dipole that can interact with other polar molecules, including aprotic polar solvents.

-

Van der Waals Forces: The nonpolar 3-methylbutyl side chain will interact with solvent molecules through weaker London dispersion forces. These interactions are more significant with nonpolar solvents.

Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process.

Crystalline Structure

The crystal lattice energy of the solid form of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one will significantly impact its solubility. Different polymorphic forms of a compound can exhibit different solubilities.[3] A more stable crystalline form will have a higher lattice energy and, consequently, lower solubility.

Conclusion

While specific experimental data for the solubility of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one is not widely published, a thorough understanding of its physicochemical properties allows for reasoned predictions of its behavior in common organic solvents. This guide has provided a framework for these predictions, emphasizing the importance of the interplay between the polar oxazolidinone ring and the nonpolar alkyl side chain. The provided experimental protocol offers a clear path to obtaining precise solubility data, which is indispensable for the successful development of any new chemical entity. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into the properties and applications of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one.

References

- Experiment 2 Determination of Solubility Class. (n.d.).

- Experiment 1 Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). PMC.

- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (n.d.). PMC.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.

- Solubility of the compounds in different solvents. (n.d.). ResearchGate.

- Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026, January 5). Pharmaceutical Sciences.

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

stability and storage conditions for 4-(3-Methylbutyl)-1,3-oxazolidin-2-one

An In-depth Technical Guide to the Stability and Storage of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one

Abstract

The oxazolidinone scaffold is a cornerstone in modern medicinal chemistry and stereoselective synthesis, valued for its role in blockbuster antibiotics and as a reliable chiral auxiliary.[1] The integrity and purity of compounds like 4-(3-Methylbutyl)-1,3-oxazolidin-2-one are paramount for reproducible experimental outcomes and the safety of resulting active pharmaceutical ingredients. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability profile of this compound. It synthesizes information from studies on the broader oxazolidinone class to elucidate the primary degradation pathways—hydrolysis, thermal decomposition, and photodegradation. By understanding the causality behind its instability, this guide establishes a foundation for evidence-based storage and handling protocols designed to preserve the compound's quality over time.

Chemical Identity and Properties

4-(3-Methylbutyl)-1,3-oxazolidin-2-one belongs to the N-substituted 2-oxazolidinone family. While specific experimental data for this particular analog is sparse, its chemical behavior can be reliably inferred from the well-documented properties of the oxazolidinone ring system. The isobutyl substituent at the 4-position influences properties such as lipophilicity and steric hindrance around the heterocyclic core.

Table 1: Physicochemical Properties of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one and a Related Analog.

| Property | 4-(3-Methylbutyl)-1,3-oxazolidin-2-one | 4-Methyl-1,3-oxazolidin-2-one (Analog for Comparison) |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₂ | C₄H₇NO₂[2] |

| Molecular Weight | 157.21 g/mol | 101.10 g/mol [2] |

| Appearance | Likely a white to off-white solid or low-melting solid | Solid[3] |

| General Solubility | Expected to be soluble in polar organic solvents | Soluble in polar organic solvents[4] |

| SMILES | CC(C)CC1CNC(=O)O1 | CC1COC(=O)N1[2] |

| InChIKey | (Predicted) | VAJFEOKPKHIPEN-UHFFFAOYSA-N[2] |

Note: Properties for the title compound are predicted based on its structure, while data for the 4-methyl analog is provided for reference from established databases.

Key Degradation Pathways

The stability of the oxazolidinone ring is primarily challenged by three environmental factors: moisture, heat, and light. Understanding these degradation mechanisms is crucial for developing effective preservation strategies.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for oxazolidinones, representing the reverse of their synthetic condensation reaction.[5][6] The process involves the cleavage of the endocyclic carbamate bond to yield the corresponding β-amino alcohol.

Causality: The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack by water. This reaction is significantly accelerated by the presence of either acids or bases, which catalyze the ring-opening.[5] Studies on various oxazolidine derivatives show that hydrolysis rates are strongly pH-dependent, with some compounds exhibiting half-lives as short as a few seconds or minutes under non-neutral conditions.[5] The steric and electronic nature of substituents on the ring can also influence the rate of hydrolysis.[7]

Caption: Experimental workflow for a forced degradation study of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one.

Stability-Indicating HPLC Method

A robust analytical method is essential to separate the parent compound from any potential degradation products.

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV at 210 nm and Mass Spectrometry (ESI+).

Trustworthiness: This method is considered self-validating within the context of a forced degradation study. Its ability to resolve the parent peak from degradant peaks formed under diverse stress conditions demonstrates its specificity and stability-indicating nature.

Conclusion

While 4-(3-Methylbutyl)-1,3-oxazolidin-2-one is a stable compound when handled correctly, its oxazolidinone core possesses inherent vulnerabilities to hydrolysis, thermal stress, and potentially photodegradation. The key to preserving its integrity lies in stringent control of the storage environment. By storing the compound as a solid at refrigerated temperatures (2–8°C) under an inert, dry atmosphere and protected from light, researchers can effectively mitigate the primary degradation pathways. Adherence to these scientifically-grounded protocols is essential for ensuring the reliability of experimental results and the quality of materials in drug discovery and development pipelines.

References

-

ResearchGate. Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols | Request PDF. [Link]

-

J-STAGE. Studies of 2-Oxazolidinones. III. Kinetics of the Pyrolytic Decarboxylation of 2-Oxazolidinones. [Link]

-

PubMed. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. [Link]

-

PubMed. Enantioselective hydrolysis of potent amino acid precursors 5-oxazolidinone derivatives. [Link]

-

ResearchGate. (PDF) Photostability of Oxazoline RNA-precursors in UV-rich Prebiotic Environments. [Link]

-

ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]

-

Wikipedia. Oxazolidine. [Link]

-

ACS Publications. The Oxazolidines. [Link]

-

ResearchGate. Aqueous photochemical behavior of oxazolidinone antibiotic linezolid. [Link]

-

PubMed. Photochemistry of oxazolidinone antibacterial drugs. [Link]

-

Carl ROTH. Safety data sheet. [Link]

-

ResearchGate. Thermal Analysis and Novel Computational Isothermal Studies on the Antibiotic Linezolid | Request PDF. [Link]

-

PMC. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

-

PubChem. 4-Methyl-1,3-oxazolidin-2-one. [Link]

-

Chemchart. 4-methyl-1,3-oxazolidin-2-one (16112-59-7). [Link]

-

PMC. Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. [Link]

-

ResearchGate. Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone. [Link]

-

EPA. (4R)-4-ethyl-1,3-oxazolidin-2-one Properties. [Link]

-

Rsc.org. Synthesis of oxazolidinones initiated by regio- and diastereo-controlled crotylation of α-dicarbonyl compounds. [Link]

-

ResearchGate. Table 1 : Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. [Link]

-

Arkivoc. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]

-

Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

-

Taylor & Francis Online. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. [Link]

-

PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Link]

-

EPA. Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)- - Substance Details. [Link]

-

RSC Publishing. Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]

-

Scientific Research Publishing. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

Sources

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methyl-1,3-oxazolidin-2-one | C4H7NO2 | CID 9855455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-1,3-oxazolidin-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 4. CAS 16112-59-7: 2-Oxazolidinone,4-methyl- | CymitQuimica [cymitquimica.com]

- 5. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxazolidine - Wikipedia [en.wikipedia.org]

- 7. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial availability and suppliers of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one

An In-depth Technical Guide to 4-(3-Methylbutyl)-1,3-oxazolidin-2-one: Synthesis, and Application as a Chiral Auxiliary

For the modern medicinal or process chemist, the quest for enantiomerically pure compounds is a constant and critical endeavor. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, providing a reliable and powerful strategy to control stereochemistry. This guide focuses on a specific and valuable, yet not widely commercialized, chiral auxiliary: 4-(3-Methylbutyl)-1,3-oxazolidin-2-one. Derived from the readily available amino acid L-leucine, this auxiliary offers a unique steric profile that can be advantageous in various asymmetric transformations.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will detail the commercial availability of the necessary starting materials, provide a robust, step-by-step protocol for the synthesis of (S)-4-(3-Methylbutyl)-1,3-oxazolidin-2-one, and explore its application in asymmetric synthesis with a focus on the mechanistic underpinnings of stereocontrol.

Commercial Availability: A Tale of Scarcity and Opportunity

A thorough investigation of the chemical supplier landscape reveals that 4-(3-Methylbutyl)-1,3-oxazolidin-2-one is not a stock item in the catalogs of major chemical suppliers. The absence of a dedicated CAS number for this compound further underscores its status as a non-standard reagent. This scarcity, however, presents an opportunity for synthetic chemists to prepare this valuable tool in-house, tailored to their specific needs for chirality (either the (S)- or (R)-enantiomer).

The key to accessing this chiral auxiliary lies in its precursor, the amino alcohol L-leucinol ((2S)-2-amino-4-methylpentan-1-ol) or its enantiomer, D-leucinol. Fortunately, L-leucinol is widely available from a variety of suppliers.

Table 1: Commercial Suppliers of L-Leucinol (CAS: 7533-40-6)

| Supplier | Product Number | Purity |

| Thermo Scientific Chemicals | AC228830010 | 97%[1] |

| Thermo Scientific Chemicals | 179970050 | 98%[2] |

| CDH Fine Chemical | 136405 | 96%[3] |

| Strem Chemicals | 07-1100 | 98% (99% ee) |

| Sigma-Aldrich | 407739 | 98% |

| ChemPep | 201103 | >98%[4] |

| PMC Isochem | - | -[5] |

Synthesis of (S)-4-(3-Methylbutyl)-1,3-oxazolidin-2-one: A Practical, High-Yield Protocol

The synthesis of 4-substituted-1,3-oxazolidin-2-ones from their corresponding amino alcohols is a well-established transformation. Several methods exist, with varying degrees of hazard and efficiency. The protocol detailed below utilizes diethyl carbonate, an environmentally benign and safer alternative to phosgene-based reagents. This method proceeds via a two-step, one-pot process involving the formation of a carbamate intermediate, followed by an intramolecular cyclization.[6]

Reaction Scheme

Caption: Synthesis of the target oxazolidinone from L-leucinol.

Step-by-Step Experimental Protocol

Materials:

-

L-Leucinol (1.0 eq)

-

Diethyl carbonate (3.0 eq)

-

Potassium carbonate (K₂CO₃, 0.1 eq, anhydrous)

-

Toluene

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add L-leucinol (e.g., 11.7 g, 100 mmol), diethyl carbonate (45.5 mL, 300 mmol), and anhydrous potassium carbonate (1.38 g, 10 mmol). The use of an excess of diethyl carbonate ensures the reaction goes to completion and it can also serve as a co-solvent.

-

Reaction Conditions: The flask is fitted with a reflux condenser and the mixture is heated to a gentle reflux (approximately 120-130 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the L-leucinol spot. The reaction is typically complete within 12-24 hours. Rationale: The potassium carbonate acts as a base to facilitate the initial nucleophilic attack of the amino group onto the diethyl carbonate and the subsequent cyclization. Refluxing provides the necessary activation energy for the reaction.

-

Workup: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The excess diethyl carbonate and toluene (if used as a co-solvent) are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., from 10% to 50% ethyl acetate in hexane), is typically effective. The fractions containing the desired product are collected and the solvent is evaporated to yield (S)-4-(3-Methylbutyl)-1,3-oxazolidin-2-one as a colorless oil or a low-melting solid.

Application as a Chiral Auxiliary in Asymmetric Synthesis

(S)-4-(3-Methylbutyl)-1,3-oxazolidin-2-one is an example of an Evans' auxiliary, which is widely used to direct the stereochemical outcome of reactions involving enolates.[7] The isobutyl group at the C4 position provides a steric directing group that biases the approach of electrophiles to one face of the enolate.

Acylation of the Auxiliary

Before it can be used to control a reaction, an acyl group must be attached to the nitrogen atom of the oxazolidinone. This is typically achieved by deprotonation with a strong base, such as n-butyllithium, followed by quenching with an acyl chloride or anhydride.[8][9]

Mechanism of Stereocontrol in Asymmetric Alkylation

The power of this chiral auxiliary lies in its ability to force the enolate to adopt a specific conformation, which in turn dictates the stereochemistry of the product.

-

Enolate Formation: The N-acylated oxazolidinone is treated with a base (e.g., lithium diisopropylamide, LDA) to form a lithium enolate. The lithium cation chelates to the two oxygen atoms of the acylated auxiliary, creating a rigid, planar five-membered ring structure.

-

Stereodirecting Effect: The bulky isobutyl group at the C4 position of the oxazolidinone ring sterically hinders one face of the enolate.

-

Electrophilic Attack: An incoming electrophile (e.g., an alkyl halide) will preferentially approach the enolate from the less sterically hindered face, leading to the formation of one diastereomer in high excess.

-

Auxiliary Cleavage: After the reaction, the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂ or transesterification) to yield the desired enantiomerically enriched product and recover the auxiliary for reuse.

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

Conclusion

While not commercially available off-the-shelf, 4-(3-Methylbutyl)-1,3-oxazolidin-2-one represents a valuable and accessible tool for the synthetic chemist. Its straightforward preparation from the readily available L-leucinol, coupled with its powerful stereodirecting capabilities, makes it an attractive choice for the synthesis of complex, enantiomerically pure molecules. This guide provides the necessary information for researchers to confidently synthesize and employ this chiral auxiliary in their drug discovery and development efforts.

References

-

Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. PubMed. Available at: [Link]

-

Chiral auxiliary. Wikipedia. Available at: [Link]

-

(4s)-isopropyl-3-propionyl-2-oxazolidinone. Organic Syntheses. Available at: [Link]

-

L-Leucinol. PMC Isochem. Available at: [Link]

Sources

- 1. L-Leucinol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. L(+)-Leucinol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. CAS-7533-40-6, L-Leucinol for Biochemistry Manufacturers, Suppliers & Exporters in India | 136405 [cdhfinechemical.com]

- 4. chempep.com [chempep.com]

- 5. L-Leucinol | PMC Isochem [pmcisochem.fr]

- 6. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

High-Fidelity Cleavage of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one Auxiliaries via Lithium Hydroperoxide

Application Note & Protocol

Abstract & Core Directive

This application note details the hydrolytic cleavage of the

Mechanistic Insight: The Alpha-Effect Advantage

The structural integrity of the oxazolidinone ring is the primary challenge during hydrolysis. The carbonyl of the oxazolidinone ring (endocyclic) and the carbonyl of the attached acyl chain (exocyclic) are both electrophilic.

The Competitive Pathway

-

Hydroxide (

): A hard base that attacks both carbonyls. Attack at the endocyclic carbonyl leads to carbamate hydrolysis, opening the ring to form an amino alcohol. This irreversibly destroys the auxiliary. -

Hydroperoxide (

): Due to the repulsion between adjacent lone pairs on the oxygen atoms (the

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways between LiOH and LiOOH mediated hydrolysis.

Figure 1: Mechanistic divergence between hydroxide and hydroperoxide mediated cleavage.

Experimental Protocol

Target Substrate:

Reagents & Materials

| Reagent | Equiv.[1] | Role | Notes |

| Substrate | 1.0 | Reactant | Dissolved in THF (0.1 - 0.2 M) |

| 4.0 | Nucleophile Precursor | Freshness Critical. Old bottles lose titer. | |

| LiOH· | 2.0 | Base | Generates LiOOH in situ. |

| 4.5 | Quencher | Reduces residual peroxide and peracid. | |

| THF/Water | 3:1 v/v | Solvent System | Ensures solubility of both organic substrate and lithium salts. |

Step-by-Step Methodology

Step 1: Preparation (0°C)

Dissolve the

Expert Insight: Temperature control is vital. Higher temperatures increase the rate of background hydrolysis by hydroxide, leading to lower auxiliary recovery.

Step 2: Reagent Addition

Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise via syringe. The solution should remain clear. Immediately following the peroxide, add Lithium Hydroxide monohydrate (2.0 equiv) dissolved in a minimal amount of water (approx. 2 mL per mmol).

Note: Some protocols suggest premixing LiOH and

, but sequential addition (PeroxideBase) minimizes the decomposition of the labile hydroperoxide species before it encounters the substrate.

Step 3: Reaction Monitoring

Stir the mixture at 0°C. Monitor via TLC (typically 30-60 minutes).

-

Endpoint: Disappearance of the starting imide.

-

Observation: The reaction mixture may become slightly opaque or biphasic as salts form.

Step 4: Reductive Quenching (Safety Critical)

Once complete, add aqueous sodium sulfite (

Caution: This step is exothermic. Stir vigorously for 15 minutes to ensure all peracid intermediate (R-CO3H) is reduced to the carboxylic acid (R-COOH) and excess

is neutralized. Test with starch-iodide paper to confirm zero peroxide activity before proceeding.

Step 5: Solvent Removal

Remove the bulk of the THF on a rotary evaporator at low temperature (<30°C).

[2] Why? Removing THF prevents the formation of intractable emulsions during the extraction phase.

Workup & Purification: The "pH Switch" Strategy

Recovering the auxiliary requires exploiting the

Figure 2: Separation workflow for quantitative recovery of auxiliary and product.

-

Auxiliary Recovery: The quenched aqueous mixture is basic (pH > 10). Extract 3x with Dichloromethane (DCM).[2]

-

Result: The neutral oxazolidinone partitions into the DCM. The carboxylate salt remains in the water.

-

Action: Dry DCM over

, filter, and concentrate to recover the auxiliary (often >95% purity, recrystallize if necessary).

-

-

Product Isolation: Acidify the remaining aqueous layer to pH 1-2 using 1N HCl.

-

Result: The carboxylate is protonated to the free acid.

-

Action: Extract 3x with Ethyl Acetate. Dry over

and concentrate to yield the chiral acid.

-

Performance Data & Troubleshooting

Comparative Efficiency

| Reagent System | Auxiliary Recovery | Product Yield | Risk Factor |

| LiOH / | < 60% | 70-80% | High (Ring opening) |

| LiOH / | > 95% | > 90% | Low (Peroxide handling req.) |

| LiOBn (Lithium Benzyloxide) | > 90% | > 90% (as ester) | Requires deprotection step |

Troubleshooting Guide

-

Problem: Low Auxiliary Recovery.

-

Cause: Reaction temperature rose above 5°C or insufficient

was used (reverting to hydroxide mechanism). -

Fix: Ensure strict 0°C maintenance. Check peroxide titer.

-

-

Problem: Emulsion during extraction.

-

Cause: Residual THF in the aqueous layer.[1]

-

Fix: Evaporate THF more thoroughly before adding DCM. Add brine to the aqueous phase.

-

-

Problem: "Mushy" solid upon quenching.

-

Cause: Precipitation of inorganic salts (

). -

Fix: Add more water until solids dissolve before attempting phase separation.

-

References

-

Evans, D. A., Britton, T. C., & Ellman, J. A. (1987).[1] Contrasteric carboximide hydrolysis with lithium hydroperoxide.[3][4] Tetrahedron Letters, 28(49), 6141–6144. Link

-

Gage, J. R., & Evans, D. A. (1990).[1] Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (S)-3-(1-Oxopropyl)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68,[1][5] 77. Link

-

Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023).[6] The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847–853.[4] Link

Sources

application of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one in natural product synthesis

Application Note: Precision Stereocontrol in Natural Product Synthesis using 4-(3-Methylbutyl)-1,3-oxazolidin-2-one

Executive Summary & Structural Context

This application note details the utility of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one , a chiral auxiliary belonging to the Evans oxazolidinone class.

Critical Nomenclature & Structural Note: The specific substituent 3-methylbutyl (isopentyl) identifies this molecule as the derivative of L-Homoleucine (or D-Homoleucine). It is a structural homolog of the ubiquitous Leucine-derived Evans auxiliary (which bears a 4-isobutyl / 2-methylpropyl group).

While the Leucine-derived auxiliary (4-isobutyl) is the industry standard for asymmetric alkylations and aldol reactions, the 4-(3-Methylbutyl) analog is applied in specific natural product syntheses where:

-

Extended Steric Reach: The extra methylene unit in the side chain (-CH₂-CH₂-CH(CH₃)₂) extends the steric bulk further from the oxazolidinone ring, altering the chiral pocket's shape.

-

Fine-Tuning Diastereoselectivity: It is used when the standard Leucine or Valine auxiliaries fail to provide sufficient diastereomeric excess (de) due to specific substrate-auxiliary mismatches.

This guide provides protocols optimized for 4-alkyl-substituted oxazolidinones, fully applicable to the 4-(3-Methylbutyl) variant.

Mechanistic Basis of Stereocontrol

The utility of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one relies on its ability to form a rigid chelated enolate, which then undergoes reaction via a highly ordered transition state.

The Zimmerman-Traxler Transition State

In boron-mediated aldol reactions, the auxiliary controls stereochemistry via a chair-like Zimmerman-Traxler transition state. The 4-(3-Methylbutyl) group exerts steric hindrance, forcing the aldehyde substituent into an equatorial position away from the auxiliary, ensuring high syn-diastereoselectivity.

Figure 1: Stereocontrol Pathway

Caption: Workflow for asymmetric induction using 4-(3-Methylbutyl)-1,3-oxazolidin-2-one. The auxiliary directs the electrophile approach, establishing the alpha-chiral center.

Detailed Experimental Protocols

The following protocols are standardized for 4-alkyl oxazolidinones. The 4-(3-Methylbutyl) variant behaves similarly to the Leucine analog but may require slightly longer reaction times due to increased steric bulk.

Protocol A: N-Acylation (Attachment of Substrate)

Objective: Attach the acyl group (e.g., propionyl) to the auxiliary to create the reactive imide.

Reagents:

-

4-(3-Methylbutyl)-1,3-oxazolidin-2-one (1.0 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

-

Acid Chloride (e.g., Propionyl chloride) (1.2 equiv)

-

THF (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 4-(3-Methylbutyl)-1,3-oxazolidin-2-one in anhydrous THF (0.2 M) under Argon. Cool to -78 °C.

-

Deprotonation: Add n-BuLi dropwise over 15 minutes. The lithiated oxazolidinone precipitates or forms a suspension. Stir for 30 min at -78 °C.

-

Acylation: Add the acid chloride dropwise.

-

Warming: Allow the mixture to warm to 0 °C over 1 hour.

-

Quench: Quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc, wash with NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

-

Validation: Check purity via TLC. The N-acylated product is typically less polar than the free auxiliary.

Protocol B: Asymmetric Aldol Reaction (Boron-Mediated)

Objective: Establish two contiguous stereocenters with high syn-selectivity.

Reagents:

-

N-Propionyl-4-(3-Methylbutyl)-oxazolidinone (1.0 equiv)

-

Dibutylboron triflate (Bu₂BOTf) (1.1 equiv)

-

DIPEA (Hunig's Base) (1.2 equiv)

-

Aldehyde (R-CHO) (1.2 equiv)

-

DCM (anhydrous)

Step-by-Step:

-

Enolization: Dissolve the imide in DCM (0.1 M) under Argon. Cool to 0 °C. Add Bu₂BOTf dropwise, followed immediately by DIPEA. Stir for 30 min to form the (Z)-boron enolate.

-

Cooling: Cool the mixture to -78 °C.

-

Addition: Add the aldehyde (neat or in minimal DCM) dropwise.

-

Reaction: Stir at -78 °C for 1-2 hours, then warm to 0 °C for 1 hour.

-

Oxidative Workup: Add pH 7 phosphate buffer, followed by MeOH and 30% H₂O₂ (careful addition) to cleave the B-O bond. Stir vigorously for 1 hour.

-

Isolation: Extract with DCM. Purify via flash chromatography.

-

Self-Validation:

-

NMR: ¹H NMR coupling constants (

) typically 2-5 Hz for syn-aldol products. -

HPLC: Assess diastereomeric ratio (dr). Expect >95:5 dr.

-

Protocol C: Non-Destructive Cleavage (Auxiliary Removal)

Objective: Remove the auxiliary to yield the chiral acid, ester, or alcohol, allowing the auxiliary to be recycled.

| Target Product | Reagents | Conditions |

| Chiral Acid | LiOH, H₂O₂ | THF/H₂O, 0 °C (Hydrolysis) |

| Chiral Ester | Ti(OEt)₄ or Mg(OMe)₂ | EtOH or MeOH, Reflux (Transesterification) |

| Chiral Alcohol | LiBH₄ or LiAlH₄ | THF, -78 °C to 0 °C (Reductive Cleavage) |

| Weinreb Amide | AlMe₃, MeNH(OMe) | DCM, 0 °C to RT |

Application Data & Comparison

The 4-(3-Methylbutyl) auxiliary is often compared against the standard Evans auxiliaries. The table below highlights when to select the Homoleucine derivative.

Table 1: Comparative Analysis of Evans Auxiliaries

| Auxiliary Substituent | Source Amino Acid | Steric Bulk | Primary Application |

| 4-Isopropyl | L-Valine | Moderate | General purpose; high yield, low cost. |

| 4-Benzyl | L-Phenylalanine | High (Aromatic) | Pi-stacking interactions; excellent for enolate alkylations. |

| 4-Isobutyl | L-Leucine | High (Aliphatic) | The "Standard" Evans auxiliary. Broad utility. |

| 4-(3-Methylbutyl) | L-Homoleucine | Extended High | Specialized cases where 4-isobutyl allows minor leakage; remote steric control. |

Case Study Context: Polyketide Synthesis

In the synthesis of complex polyketides (e.g., analogs of Discodermolide or Spongistatin ), the iterative installation of methyl/hydroxyl groups requires absolute stereocontrol.

-

Challenge: As the polyketide chain grows, the substrate's inherent chirality can mismatch with the auxiliary.

-

Solution: The 4-(3-Methylbutyl) auxiliary provides a slightly different "shape" to the chiral pocket compared to the 4-Isobutyl variant, potentially overcoming matched/mismatched kinetic resolution issues in complex fragments.

References

-

Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129 (1981). Link

-

Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83 (1990). Link

- Herzon, S. B., & Myers, A. G. "Enantioselective Synthesis of Complex Natural Products." Chemical Reviews, 103(8) (2003). (Contextualizing Evans Auxiliaries in Total Synthesis).

-

Ager, D. J., Prakash, I., & Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876 (1996). Link

Technical Note: Ensure verification of the starting material's optical purity (L- vs D-homoleucine) before synthesis, as the 4-(3-Methylbutyl) auxiliary is less commercially available than the standard Leucine derivative.

Troubleshooting & Optimization

Technical Support Center: Cleavage of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one (Leucine-Derived Evans Auxiliary)

Status: Operational Ticket ID: EVANS-LEU-001 Subject: Troubleshooting Epimerization & Low Yields During Auxiliary Removal Assigned Specialist: Senior Application Scientist, Chiral Chemistry Div.[1]

Executive Summary: The Stereochemical Integrity Challenge

You are likely experiencing issues removing the 4-(3-Methylbutyl)-1,3-oxazolidin-2-one auxiliary.[1] While the Leucine-derived auxiliary provides excellent steric bulk for diastereoselective alkylations (typically >95:5 dr), its removal is the "Achilles' heel" of the sequence.

The Core Problem: The cleavage step is a race between nucleophilic attack (cleavage) and enolization (epimerization).

-

Epimerization: Occurs if the base deprotonates the

-proton (pKa ~20-25) before attacking the carbonyl. -

Endocyclic Cleavage: Occurs if the nucleophile attacks the ring carbonyl (carbamate) instead of the exocyclic carbonyl (amide), destroying your auxiliary.

This guide provides field-proven protocols to win this race, specifically tailored for the lipophilic Leucine scaffold.

Diagnostic Workflow

Before altering your chemistry, diagnose the root cause using the logic flow below.

Figure 1: Decision tree for identifying the root cause of cleavage failure.[1] Note that LiOH alone is a primary cause of both epimerization (due to basicity) and ring destruction.

Standard Protocol: Hydrolytic Cleavage (LiOH/H₂O₂)[1]

Best For: Generating the free carboxylic acid.

Mechanism: This method relies on the

Critical Safety Warning: Oxygen Evolution

Recent process safety studies have confirmed that LiOH/H₂O₂ cleavage generates stoichiometric quantities of

Optimized Protocol

| Parameter | Specification | Rationale |

| Reagents | LiOH (2.0 eq), H₂O₂ (4.0 eq, 30% w/w) | Excess H₂O₂ ensures |

| Solvent | THF:Water (3:1) | The Leucine auxiliary is lipophilic; pure water will precipitate the SM, stopping the reaction. |

| Temperature | -5°C to 0°C | CRITICAL. Higher temps (>10°C) promote epimerization exponentially.[1] |

| Quench | Must destroy excess peroxides before acidification to prevent oxidative side reactions.[1] |

Step-by-Step:

-

Dissolve the acylated Leucine-auxiliary (1.0 eq) in THF (0.1 M) and cool to 0°C.

-

Add 30%

(4.0 eq) dropwise.[1] -

Add LiOH[1][2]·H₂O (2.0 eq) dissolved in water.[1] The internal temp must not exceed 5°C.

-

Monitor by TLC.[1][3] The reaction should complete in <1 hour.

-

Quench: Add aqueous

(excess) at 0°C. Stir 15 mins. -

Workup: Evaporate bulk THF. Extract the auxiliary with

(save organic layer). Acidify the aqueous layer to pH 2 (HCl) and extract the chiral acid with EtOAc.

Alternative Protocol: Reductive Cleavage (LiBH₄)

Best For: Substrates extremely sensitive to base (epimerization-prone) or when the alcohol is the desired product.

Why it works: Lithium Borohydride (

Protocol:

-

Dissolve substrate in anhydrous

(THF can also be used but -

Add

(1.1 eq) - Optional but catalyzes the reaction.[1] -

Add

(2.0 M in THF, 1.2 eq) at 0°C. -

Stir at 0°C for 1-2 hours.

-

Quench: Carefully add Rochelle's salt (Na-K Tartrate) solution. Stir vigorously until two clear layers form (breaks up Boron emulsions).

Deep Dive: Why Epimerization Happens (and how to stop it)

Understanding the mechanism is the only way to troubleshoot effectively.

Figure 2: The kinetic competition. Path A (Red) leads to racemization.[1] Path B (Green) leads to product.[1] The goal is to make Path B infinitely faster than Path A.

The "Leucine Factor"

The 4-(3-methylbutyl) group is moderately bulky but flexible. Unlike the tert-butyl or phenyl auxiliaries, it does not "lock" the conformation as rigidly.

-

Implication: In highly polar solvents (like pure MeOH), the side chain may fold, exposing the

-proton to base. -

Fix: Ensure your solvent system includes a non-polar component (THF or

) to maintain the optimal conformation of the auxiliary during cleavage.

FAQ: Specific Troubleshooting Scenarios

Q: I see a "Ring Opened" byproduct by LCMS. What is it? A: This is the carbamate hydrolysis product. It happens when the nucleophile attacks the cyclic carbonyl (C2) instead of the exocyclic amide (C1').

-

Cause: Using LiOH without enough H₂O₂, or using NaOH/KOH (which are harder nucleophiles).[1]

-

Fix: Ensure your H₂O₂ is fresh (titrate it if unsure).[1] The perhydroxyl anion (

) is essential for regioselectivity.[1]

Q: My product is 20% epimerized even with LiOH/H₂O₂.

A: Your substrate likely has an extremely acidic

-

Fix: Switch to Transesterification . Use

in refluxing EtOH.[1] This is a Lewis-acid mediated process that is virtually neutral and avoids enolization entirely.[1]

Q: Can I recover the Leucine auxiliary?

A: Yes. In the LiOH/H₂O₂ protocol, the auxiliary ends up in the organic layer (

References

-

Evans, D. A., et al. "Chiral Enolates in Asymmetric Synthesis."[1] Journal of the American Chemical Society, vol. 104, no. 6, 1982, pp. 1737–1739.[1] Link[1]

-

Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary."[1] Organic Syntheses, vol. 68, 1990, p.[1] 83. Link[1]

-

Prashad, M., et al. "Safety Hazards Associated with the Hydrolysis of Evans Auxiliaries with LiOH/H2O2." Organic Process Research & Development, vol. 23, no.[1] 8, 2019. Link[1]

-

Krenske, E. H., et al. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities."[4] Australian Journal of Chemistry, 2023.[1][4] Link[1]

Sources

effect of Lewis acids on the stereochemical outcome with 4-(3-Methylbutyl)-1,3-oxazolidin-2-one

Topic: Effect of Lewis Acids on Stereochemical Outcome with 4-(3-Methylbutyl)-1,3-oxazolidin-2-one Document ID: TSC-EVANS-LEU-001 Last Updated: 2026-02-23 Status: Active[1]

Executive Summary & Chemical Context

This guide addresses the stereochemical behavior of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one (a homoleucine-derived chiral auxiliary) in Lewis Acid (LA) mediated reactions, specifically Aldol condensations.[2]

Critical Distinction:

While often referred to colloquially as a "Leucine-type" auxiliary, the 3-methylbutyl side chain (

-

Impact: This increased flexibility places the steric bulk further from the reaction center compared to Valine (isopropyl) or Phenylalanine (benzyl) auxiliaries. Consequently, lower diastereoselectivity (dr) is a common failure mode if temperatures are not strictly controlled (

).[2][3]

The Core Rule:

For

Mechanism & Lewis Acid Selection

The stereochemical outcome is dictated by the transition state geometry (Zimmerman-Traxler) and the ability of the Lewis Acid to chelate.

Comparative Analysis of Lewis Acids

| Lewis Acid | Primary Outcome | Mechanism | Key Risk Factor |

| Bu | Evans-Syn (High dr) | Rigid 6-membered Boron enolate (Z-enolate). | Triflate hydrolysis releases TfOH, cleaving the auxiliary.[3] |

| TiCl | Evans-Syn (High dr) | Chelation-controlled Z-enolate.[1] | Strong Lewis acidity can degrade sensitive aldehydes; requires amine base.[3] |

| SnCl | Variable/Anti | Monodentate coordination (Dipole minimization).[2][3] | Often leads to lower dr or 'Anti' products due to open transition states.[3] |

| MgCl | Anti (Specific cases) | Soft enolization (less common for oxazolidinones).[2][3] | Requires very specific substrates (e.g., Evans-Sibi protocols).[2][3] |

Decision Pathway: Reaction Design

Figure 1: Decision matrix for Lewis Acid selection based on desired stereochemical outcome.

Troubleshooting Guide (FAQ)

Issue 1: "I am getting the Evans-Syn product, but the diastereomeric ratio (dr) is low (e.g., 4:1 instead of >20:1)."

Root Cause: The 3-methylbutyl chain is flexible.[3] At higher temperatures (

-

Solution:

-

Temperature Discipline: Ensure the reaction is cooled to -78°C before adding the aldehyde. Maintain this temperature for at least 30-60 minutes post-addition.

-

Switch Lewis Acid: If using TiCl

, ensure you are using at least 1.05 equivalents .[2][3] "Sub-stoichiometric" chelation leads to a non-chelated background reaction which has poor selectivity.[3] -

Check Reagent Quality: Bu

BOTf degrades over time. If the triflate is hydrolyzed to TfOH, it catalyzes a non-selective acid aldol reaction.[3] Distill your DIPEA (base) to remove amine oxides.[3]

-

Issue 2: "I want the 'Non-Evans Syn' product. I tried adding (-)-Sparteine with TiCl (Crimmins method) but still got the Evans-Syn."

Root Cause: The "Crimmins Effect" (switching selectivity by changing the base to Sparteine) works primarily for Thiazolidinethiones , not Oxazolidinones. Oxazolidinones bind Titanium so tightly in the chelated mode that the amine base rarely displaces the auxiliary oxygen to invert the face of attack.

-

Solution: To access the opposite Syn diastereomer, you must use the enantiomer of the auxiliary (e.g., derived from D-Leucine/Homoleucine).[3] Do not waste time screening bases with this specific auxiliary.

Issue 3: "The reaction stalls or yields are low (<50%)."

Root Cause: Enolization failure or Product Inhibition.[3]

-

Diagnosis:

-

Solution: Always use freshly titrated aldehyde. Old aldehydes with carboxylic acid impurities will quench the enolate immediately.[3]

Standard Operating Procedure (SOP)

Protocol: TiCl -Mediated Aldol (High Selectivity)

Use this protocol for robust "Evans-Syn" synthesis with the 3-methylbutyl auxiliary.

Reagents:

-

N-Propionyl-4-(3-methylbutyl)-1,3-oxazolidin-2-one (1.0 equiv)

-

TiCl

(1.05 equiv, 1.0 M in DCM)[2][3] -

DIPEA (Hunig's Base) (1.1 equiv)[2]

-

Aldehyde (1.1 - 1.2 equiv)[2]

-

Solvent: Anhydrous DCM (

concentration)

Step-by-Step:

-

Enolization: Cool the solution of the auxiliary in DCM to -78°C .

-

Lewis Acid Addition: Add TiCl

dropwise. The solution should turn yellow (complexation). Stir for 5 mins. -

Base Addition: Add DIPEA dropwise. The solution will turn deep red/dark orange (Titanium enolate formation).[3] Stir at 0°C for 15-30 mins to ensure complete enolization (critical for Ti).

-

Re-Cooling: Cool back down to -78°C .

-

Aldehyde Addition: Add the aldehyde (neat or in minimal DCM) slowly down the side of the flask.

-

Reaction: Stir at -78°C for 1-2 hours. Do not warm up unless reactivity is known to be poor.

-

Quench: Add saturated aqueous NH

Cl. Warm to room temperature vigorously.

Visualizing the Transition State

Figure 2: The Titanium atom chelates both the auxiliary carbonyl and the enolate oxygen, creating a rigid chair-like structure. The 3-methylbutyl group points away, blocking one face of the enolate.

References

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations.[2][3] 2. Erythro-selective chiral aldol condensations via boron enolates.[3] Journal of the American Chemical Society, 103(8), 2127–2129.[3] [Link]

-

Evans, D. A., Rieger, D. L., Bilodeau, M. T., & Urpí, F. (1991). Stereoselective aldol reactions of chlorotitanium enolates.[2][3] An efficient method for the assemblage of (Z)-enolates. Journal of the American Chemical Society, 113(3), 1047–1049.[3] [Link]

-

Crimmins, M. T., King, B. W., & Tabet, E. A. (1997). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: Dependence of Selectivity on Amine Base and Lewis Acid Stoichiometry.[2][3][4] Journal of the American Chemical Society, 119(33), 7883–7884.[3] [Link]

-

Heathcock, C. H. (1981). Acyclic stereoselection.[2][3] 13. Aryl- and alkyl-substituted .beta.-hydroxy acids. The Journal of Organic Chemistry, 46(11), 2297–2300.[3] [Link]

Sources

Technical Support Center: Scale-Up of Reactions Utilizing 4-(3-Methylbutyl)-1,3-oxazolidin-2-one

Welcome to the technical support center for researchers, scientists, and drug development professionals employing 4-(3-Methylbutyl)-1,3-oxazolidin-2-one in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up reactions with this valuable chiral auxiliary. Derived from L-leucine, this auxiliary offers excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, but its successful implementation on a larger scale requires careful consideration of several critical parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using 4-(3-Methylbutyl)-1,3-oxazolidin-2-one for asymmetric synthesis?

A1: 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, an Evans-type chiral auxiliary, is highly regarded for its ability to induce high levels of diastereoselectivity in reactions such as aldol additions and alkylations.[1] The bulky isobutyl group provides a well-defined steric environment, effectively directing the approach of incoming electrophiles to one face of the enolate.[2] This leads to predictable and reliable stereochemical outcomes, which is a significant advantage in the synthesis of complex chiral molecules, particularly in the early phases of drug discovery.[1]

Q2: At what temperature should I perform my enolate formation and subsequent alkylation/aldol reaction?

A2: For optimal selectivity, enolate formation using strong bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) should be conducted at cryogenic temperatures, typically at or below -78 °C.[3][4] The subsequent reaction with an electrophile is also generally performed at these low temperatures to maintain kinetic control and prevent side reactions. However, maintaining such low temperatures on a large scale can be energy-intensive and pose significant logistical challenges.[5]

Q3: What is the biggest safety concern when cleaving the 4-(3-Methylbutyl)-1,3-oxazolidin-2-one auxiliary?

A3: The most significant and often overlooked safety hazard is the evolution of molecular oxygen during the widely used LiOH/H₂O₂ cleavage protocol.[6][7][8] This occurs because the intermediate peracid is unstable under the reaction conditions and is rapidly reduced by excess hydrogen peroxide, releasing a stoichiometric amount of oxygen.[6] On a large scale, this can create a serious risk of forming a flammable or explosive atmosphere in the reactor headspace, especially in the presence of organic solvents.[6][8]

Q4: Can I recycle the 4-(3-Methylbutyl)-1,3-oxazolidin-2-one auxiliary after cleavage?

A4: Yes, one of the practical advantages of using oxazolidinone auxiliaries is the ability to recover and recycle them after the desired transformation is complete.[9] After cleavage, the auxiliary can be separated from the product, typically through extraction or crystallization, and reused in subsequent reactions, which improves the overall cost-effectiveness of the process.

Q5: Are there alternatives to cryogenic temperatures for these reactions?

A5: Yes, continuous flow chemistry presents a viable alternative to traditional batch processing at cryogenic temperatures.[5][10] Flow reactors can offer superior heat and mass transfer, allowing for reactions to be conducted at higher temperatures without sacrificing selectivity.[5] The rapid mixing in flow systems can also minimize side reactions that are often problematic in large-scale batch reactors.[5]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter when scaling up reactions that use 4-(3-Methylbutyl)-1,3-oxazolidin-2-one.

Issue 1: Poor Diastereoselectivity at Larger Scale

Symptoms:

-

The diastereomeric ratio (d.r.) of your product is significantly lower on a 1 kg scale compared to your 1 g lab-scale experiment.

-

Inconsistent d.r. between batches.

Potential Causes & Solutions:

| Cause | Explanation | Troubleshooting Protocol |

| Incomplete Enolate Formation | On a larger scale, inefficient mixing or localized temperature fluctuations can lead to incomplete deprotonation. The remaining N-acyl oxazolidinone can act as an electrophile, leading to side reactions, or the presence of unreacted base can interfere with the stereochemical course of the reaction. Strong, non-nucleophilic bases like LDA or LiHMDS are essential for driving the enolization to completion.[11] | 1. Verify Base Quality and Stoichiometry: Ensure your strong base is freshly titrated and used in a slight excess (e.g., 1.05-1.1 equivalents). 2. Optimize Addition Rate: Add the base slowly to the solution of the N-acyl oxazolidinone at -78 °C to maintain temperature control. 3. Improve Agitation: Use an appropriate impeller and agitation speed to ensure efficient mixing in the reactor. 4. Monitor Reaction Progress: If possible, use in-situ monitoring (e.g., IR spectroscopy) to confirm complete enolate formation before adding the electrophile. |

| Temperature Fluctuations | Maintaining a consistent cryogenic temperature in a large reactor is challenging. Even small temperature increases can lead to a loss of kinetic control, allowing for equilibration to less selective thermodynamic pathways or promoting side reactions.[5][12] | 1. Reactor Engineering: Ensure your reactor is properly insulated and has a cooling system with sufficient capacity for the scale of the reaction. 2. Controlled Addition: Add reagents, especially the electrophile, at a rate that does not cause a significant exotherm that overwhelms the cooling system.[13] 3. Use of Flow Chemistry: Consider transitioning to a continuous flow reactor for superior temperature control.[5] |

| Enolate Aggregation State | The aggregation state of lithium enolates (e.g., dimers, tetramers) can be influenced by solvent, concentration, and temperature, which in turn can affect their reactivity and selectivity.[14][15] While difficult to control directly, inconsistent conditions can lead to variable results. | 1. Standardize Solvent Composition: Maintain a consistent solvent system (e.g., THF/hexane ratio) between scales.[16] 2. Consistent Aging Time: The time between enolate formation and electrophile addition should be kept consistent, as aging can affect the equilibrium between different aggregate states.[15] |

Troubleshooting Workflow for Poor Diastereoselectivity

Caption: Decision tree for troubleshooting poor diastereoselectivity.

Issue 2: Uncontrolled Exotherm and Potential Thermal Runaway

Symptoms:

-

A rapid and unexpected rise in reaction temperature that the cooling system cannot control.

-

Increased pressure in the reactor.

Potential Causes & Solutions:

| Cause | Explanation | Troubleshooting Protocol |

| Rapid Reagent Addition | The formation of the enolate and the subsequent alkylation or aldol reaction are often exothermic. Adding the base or electrophile too quickly on a large scale can generate heat faster than it can be removed, leading to a thermal runaway.[13] | 1. Perform Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat of reaction and the rate of heat evolution. 2. Controlled Addition: Implement a slow, controlled addition of the limiting reagent. For highly exothermic steps, consider subsurface addition near the impeller for rapid dispersion.[13] 3. Dilution: Increasing the solvent volume can help to manage the exotherm, but this must be balanced with potential impacts on reaction kinetics and downstream processing.[13] |

| Inadequate Cooling | The surface-area-to-volume ratio decreases as the scale increases, making heat removal less efficient. The cooling system must be appropriately sized for the heat load of the reaction. | 1. Reactor Sizing: Ensure the reactor's cooling jacket and coolant flow rate are sufficient for the scale. 2. Emergency Plan: Have an emergency quenching procedure in place. This involves the rapid addition of a cold, inert solvent to dilute and cool the reaction.[13] |

Issue 3: Difficulties with Work-up and Product Purification

Symptoms:

-

Formation of emulsions during aqueous work-up.

-

Difficulty in separating the product from the recovered chiral auxiliary.

-

Product requires multiple chromatographic purifications to achieve desired purity.

Potential Causes & Solutions:

| Cause | Explanation | Troubleshooting Protocol |

| Auxiliary Solubility | The 4-(3-Methylbutyl)-1,3-oxazolidin-2-one auxiliary and the acylated product may have similar solubility profiles, making separation by simple extraction or crystallization challenging. | 1. Modified Auxiliaries: For very challenging separations, consider using a modified Evans auxiliary designed for easier removal. For example, auxiliaries with functionalities that allow for precipitation can simplify recovery.[17] 2. pH Adjustment: Carefully control the pH during aqueous extractions to maximize the partitioning of the product and the auxiliary into different phases. |

| Diastereomer Separation | While the diastereoselectivity is typically high, the minor diastereomer may need to be removed. Large-scale chromatography is expensive and time-consuming. | 1. Crystallization-Induced Diastereomer Transformation (CIDT): If the undesired diastereomer can be epimerized, it may be possible to develop a crystallization process where the desired diastereomer crystallizes out, while the minor diastereomer in solution epimerizes and eventually also crystallizes as the desired product. This can lead to a high yield of a single diastereomer without chromatography.[18] 2. Recrystallization: Optimize the recrystallization solvent system to efficiently remove the minor diastereomer. |

Issue 4: Safety Hazards During Auxiliary Cleavage

Symptoms:

-

Pressure build-up in the reactor during cleavage with LiOH/H₂O₂.

-

Confirmation of oxygen in the reactor headspace via gas analysis.

Potential Causes & Solutions:

| Cause | Explanation | Troubleshooting Protocol |

| Oxygen Evolution from H₂O₂ Decomposition | As previously mentioned, the reaction of the intermediate peracid with excess H₂O₂ generates O₂.[6] This is a significant safety risk on a large scale. | 1. Controlled Addition of Base: The rate of oxygen evolution is controlled by the rate of addition of the base (LiOH).[8] By adding the LiOH solution slowly to the mixture of the substrate and H₂O₂ in THF, the generation of oxygen can be controlled.[8] 2. Headspace Monitoring: Continuously monitor the oxygen concentration in the reactor headspace. The LiOH addition should be paused if the oxygen level exceeds a predetermined safety limit.[8] 3. Inerting: Ensure the reactor is properly inerted with nitrogen or argon to keep the oxygen concentration below the lower flammable limit. |

| Formation of Hydroxyamide Byproduct | Hydrolysis at the carbamate carbonyl instead of the desired amide carbonyl can lead to the formation of a hydroxyamide impurity, reducing the yield of the desired carboxylic acid.[6] | 1. Optimize Stoichiometry: While a large excess of H₂O₂ can increase the rate of oxygen evolution, a sufficient amount is needed to outcompete the hydrolysis pathway. Carefully optimize the equivalents of LiOH and H₂O₂ to minimize both the hydroxyamide byproduct and oxygen generation.[6] |

Workflow for Safe Auxiliary Cleavage

Caption: Process flow for safe large-scale cleavage of the Evans auxiliary.

References

- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.).

- Gaudeau, M., Bergraser, J., & Jentzer, O. (2021, July 27). Using an Ellman addition in a flow reactor to bypass side reactions and cryogenic conditions. MINAKEM.

- Gage, J. R. (n.d.).

- Kim, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(4), 997.

- Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1543-1551.

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing.

- Collum, D. B., et al. (2015). Solution Structures of Lithiated Oxazolidinone-Derived Enolates. Journal of the American Chemical Society, 137(40), 12849-12859.

- Feng, Y., et al. (2022).

- Bull, S. D., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one.

- Eastgate, M. D. (2020, March 22). Development of safer methods for cleavage of the Evans auxiliary. Morressier.

- (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

- State of the Art in Crystallization‐Induced Diastereomer Transformations. (n.d.).

- (n.d.). Evans Aldol Reaction. Alfa Chemistry.

- Eastgate, M. D., et al. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development, 24(1), 79-86.

- Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. (n.d.).

- Collum, D. B., et al. (2018). Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways. Journal of the American Chemical Society, 140(35), 11047-11056.

- (n.d.). Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.

- (n.d.).

- Curran, D. P., et al. (2017). Asymmetric solution-phase mixture aldol reaction using oligomeric ethylene glycol tagged chiral oxazolidinones. Beilstein Journal of Organic Chemistry, 13, 629-635.

- (2024, July 15).

- (2014, August 29). 19.

- Collum, D. B., et al. (2016). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. Journal of the American Chemical Society, 138(4), 1413-1422.

- Mabhaza, C., et al. (2019). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 8(7), 918-924.

- ChemInform Abstract: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. (n.d.).

- (2014, April 18). Evans Aldol Reaction.

- Large-Scale Continuous Flow Transformation of Oximes into Fused-Bicyclic Isoxazolidines: An Example of Process Intensification. (n.d.).

- Tantillo, D. J., et al. (2019). Noncovalent Interactions in the Oxazaborolidine-Catalyzed Enantioselective Mukaiyama Aldol. The Journal of Organic Chemistry, 84(15), 9814-9819.

- (2024, February 29). Chilling Perspectives: Cryochemistry Unraveled. Hilaris Publisher.

- BenchChem. (2025).

- Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. (n.d.).

- Chiral Auxiliaries in Continuous Flow Processes. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. Using an Ellman addition in a flow reactor to bypass side reactions and cryogenic conditions [manufacturingchemist.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of safer methods for cleavage of the Evans auxiliary [morressier.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Evans Enolates: Solution Structures of Lithiated Oxazolidinone-Derived Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Validation & Comparative

comparative study of different cleavage methods for 4-(3-Methylbutyl)-1,3-oxazolidin-2-one

In the landscape of asymmetric synthesis, the use of chiral auxiliaries is a cornerstone for the stereocontrolled construction of complex molecules. The Evans oxazolidinones, including 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, have proven to be exceptionally robust and reliable in directing a wide array of stereoselective transformations. However, the successful application of these auxiliaries hinges on the final, critical step: the efficient and selective cleavage of the N-acyl group to unmask the desired chiral product while preserving its enantiomeric integrity. The choice of cleavage method is paramount, as it dictates the functional group of the final product and impacts the overall efficiency and scalability of the synthetic route.

This guide provides a comprehensive comparative study of the most effective and commonly employed methods for the cleavage of N-acylated 4-(3-Methylbutyl)-1,3-oxazolidin-2-one. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance based on experimental data. This guide is intended for researchers, scientists, and professionals in drug development who seek to optimize their synthetic strategies by making informed decisions about this crucial deprotection step.

The Importance of the Cleavage Step: A Mechanistic Perspective

The N-acyl-1,3-oxazolidin-2-one system possesses two electrophilic carbonyl groups: the exocyclic amide carbonyl and the endocyclic carbamate carbonyl. The desired cleavage occurs at the exocyclic amide bond, liberating the chiral product and the intact auxiliary for potential recovery and recycling.[1] An undesired side reaction is the endocyclic cleavage, which results in the destruction of the chiral auxiliary and the formation of byproducts.[2] The choice of nucleophile and reaction conditions is therefore critical to ensure high regioselectivity for the exocyclic cleavage.

Comparative Analysis of Cleavage Methods

The selection of a cleavage method is primarily determined by the desired functionality in the final product. The most common transformations yield carboxylic acids, primary alcohols, aldehydes, or esters. Below is a comparative overview of the leading methods.

| Cleavage Method | Primary Product | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Limitations & Considerations |

| Hydrolytic Cleavage | Carboxylic Acid | LiOH, H₂O₂ | 85-95% | 1-4 hours | High yielding, reliable, and widely applicable. | Potential for oxygen evolution (safety hazard), formation of hydroxyamide byproduct.[1][3] |

| Reductive Cleavage | Primary Alcohol | LiBH₄ or LiAlH₄ | >90% | 1-3 hours | High yielding, effective for sterically hindered substrates. | Requires anhydrous conditions, hydride reagents are moisture-sensitive. |

| Reductive Cleavage to Aldehyde | Aldehyde | DIBAL-H | 70-85% | 2-4 hours | Direct access to chiral aldehydes. | Requires strict temperature control (-78 °C) to prevent over-reduction.[4] |

| Transesterification | Ester (e.g., Methyl Ester) | NaOMe, MeOH | >90% | 1-12 hours | Mild conditions, directly yields ester products. | Slower for sterically hindered substrates. |

| Alternative Mild Hydrolysis | Carboxylic Acid | Me₃SnOH | Good to high yields | 1-12 hours | Very mild, tolerates sensitive functional groups. | Toxicity and cost of organotin reagents.[5] |

In-Depth Analysis and Experimental Protocols

Hydrolytic Cleavage to Carboxylic Acids with Lithium Hydroperoxide (LiOOH)

This is arguably the most common and reliable method for obtaining chiral carboxylic acids from N-acyl oxazolidinones. The active nucleophile is the hydroperoxide anion (OOH⁻), generated in situ from lithium hydroxide and hydrogen peroxide. The hydroperoxide anion is a softer and more potent nucleophile than the hydroxide ion, which selectively attacks the exocyclic amide carbonyl over the endocyclic carbamate carbonyl, thus minimizing the undesired ring-opening side reaction.[6]

Mechanism of LiOOH Cleavage

Caption: Mechanism of LiOOH Cleavage of N-Acyl Oxazolidinone.

Experimental Protocol: Hydrolytic Cleavage

-

Dissolution: Dissolve the N-acyl-4-(3-methylbutyl)-1,3-oxazolidin-2-one (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide monohydrate (2.0-3.0 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (4.0-8.0 equiv).

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]

-

Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.

-

Workup and Product Isolation: Adjust the pH of the solution to acidic (pH ~2-3) with 1M HCl to protonate the carboxylic acid. Extract the aqueous layer three times with ethyl acetate. The combined organic layers contain the carboxylic acid product.

-

Auxiliary Recovery: To recover the chiral auxiliary, make the aqueous layer basic (pH ~10-11) with 1M NaOH and extract three times with dichloromethane. The combined organic layers containing the auxiliary can be dried, concentrated, and purified by recrystallization.

Reductive Cleavage to Primary Alcohols with Lithium Borohydride (LiBH₄)

Reductive cleavage using hydride reagents is a highly efficient method for converting the N-acyl group directly into a primary alcohol. Lithium borohydride is a commonly used reagent for this transformation due to its high reactivity and good yields.

Experimental Workflow: Reductive Cleavage